Isonicotinylglycine

Physicochemical properties Drug metabolism Analytical method development

**Challenge:** Quantifying isoniazid metabolism requires authentic phase II metabolite references, not positional isomers. **Solution:** Isonicotinylglycine (isonicotinuric acid) - validated urinary excretion marker. **Advantages:** - Log P -0.7 (vs. isonicotinic acid 0.4) - distinct calibration - MS/MS fragments differ from nicotinylglycine (3-pyridyl isomer) - Supports NAT2-independent glycine conjugation pathway analysis

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 2015-20-5
Cat. No. B1329934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinylglycine
CAS2015-20-5
Synonymsisonicotinuric acid
isonicotinylglycine
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NCC(=O)O
InChIInChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12)
InChIKeyHKCLSDCBERVTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinylglycine Reference Standard & Procurement


Isonicotinylglycine (ING, CAS 2015-20-5), also known as isonicotinuric acid, is an N-acylglycine compound with the molecular formula C8H8N2O3 and molecular weight 180.16 g/mol [1]. It is a primary phase II metabolite of the first-line antituberculosis drug isoniazid (INH), formed via conjugation of isonicotinic acid with glycine [2]. The compound has a carboxylic acid functional group (pKa 3.88) and a pyridine nitrogen (pKb 2.76), with an estimated log P of −0.7 and aqueous solubility of approximately 2.4 g/L at pH 7.4 [3]. Unlike its precursor isoniazid, isonicotinylglycine is pharmacologically inactive and serves primarily as a urinary excretion marker and analytical reference standard for drug metabolism studies [4]. The compound is commercially available as a reference material for HPLC and LC-MS method development.

Analytical reference standard for INH metabolite profiling by LC-MS
Distinct from isonicotinic acid and nicotinylglycine; requires dedicated calibration
Supports bioanalytical research, adherence studies, and metabolomics library development

Why Isonicotinylglycine Cannot Be Substituted


Although isonicotinylglycine and nicotinylglycine (nicotinuric acid, CAS 583-08-4) share identical molecular formula (C8H8N2O3) and molecular weight (180.16 g/mol), substitution in analytical methods is invalid due to distinct chromatographic behavior, different metabolic origin pathways, and dissimilar pKa profiles [1]. Isonicotinylglycine is the 4-pyridyl isomer (isonicotinoyl group) derived exclusively from isoniazid metabolism, whereas nicotinylglycine is the 3-pyridyl isomer (nicotinoyl group) derived from nicotinic acid (vitamin B3) metabolism [2]. The positional isomerism results in different retention times in reversed-phase HPLC and distinct MS/MS fragmentation patterns that are essential for unambiguous analyte identification in therapeutic drug monitoring and adherence testing [3]. Additionally, substitution with isonicotinic acid (the unconjugated precursor, CAS 55-22-1) is not equivalent due to substantially different solubility (5.3 g/L vs 2.4 g/L) and log P (0.4 vs −0.7), which affect extraction recovery and matrix interference profiles [4]. The conjugation of isonicotinic acid with glycine shows inter-individual variability unrelated to acetylator phenotype, meaning that isonicotinylglycine excretion reflects a distinct metabolic pathway that cannot be inferred from other isoniazid metabolites [5].

Nicotinylglycine (3-pyridyl isomer)

Positional isomer with distinct retention time and fragmentation; may cause misidentification in LC-MS.

Isonicotinic acid (unconjugated precursor)

Markedly different log P and solubility alter extraction efficiency and matrix interference profiles.

Isonicotinylglycine: Comparative Evidence for Selection


Physicochemical Differentiation vs Isonicotinic Acid

Isonicotinylglycine exhibits markedly different physicochemical properties compared to its unconjugated precursor isonicotinic acid. The glycine conjugation reduces log P from 0.4 to −0.7 and reduces aqueous solubility at pH 7.4 from 5,326 mg/L to 2,400 mg/L [1]. The introduction of the glycine moiety also shifts the primary acidic pKa from 3.73 (isonicotinic acid) to 3.88 (isonicotinylglycine) [1]. These differences directly impact liquid-liquid extraction efficiency and solid-phase extraction recovery in bioanalytical workflows, requiring distinct method optimization for each analyte [2].

Physicochemical vs Isonicotinic Acid
Head-to-head
log P −0.7 vs 0.4, solubility 2,400 vs 5,326 mg/L, pKa 3.88 vs 3.73
Distinct extraction and LC conditions needed; method-specific optimization required.
Estimated at pH 7.4, 25°C
Physicochemical properties Drug metabolism Analytical method development

Glycine Conjugation: Inter-Individual Variability

The conversion of isonicotinic acid to isonicotinylglycine via glycine conjugation demonstrates inter-individual variability that is independent of the N-acetyltransferase 2 (NAT2) acetylator phenotype [1]. In a pharmacokinetic study involving 17 slow acetylators and 11 rapid acetylators, the ability to conjugate isonicotinic acid with glycine varied between individuals and showed no correlation with the rate of isoniazid acetylation [1]. This metabolic pathway appeared partially saturated after administration of doses as low as 250 mg of isonicotinic acid or isoniazid [1]. In contrast, the formation of acetylisoniazid (the primary acetylation metabolite) differs 5- to 6-fold between slow and rapid acetylators, demonstrating that isonicotinylglycine represents a distinct metabolic fate not captured by acetylated metabolite measurements [2].

Glycine Conjugation Variability
Method context
Conjugation capacity independent of NAT2 phenotype; pathway saturated ≥250 mg dose
Orthogonal metabolic endpoint; acetylation-independent pathway assessment.
n=28 subjects; inter-individual variability observed
Pharmacogenomics Drug metabolism Personalized medicine

Urinary Detection Efficiency vs Isonicotinic Acid

Commercial urine test strips detect both isonicotinylglycine and isonicotinic acid with equivalent efficiency for monitoring isoniazid ingestion adherence [1]. In a validation study of 150 urine samples, commercial test strips detected isoniazid metabolites (isonicotinic acid plus isonicotinylglycine) as efficiently as the reference isonicotinic acid-specific method, with no false-negative differential observed between the two metabolites [1]. The combined detection window for both metabolites extends reliably to approximately 24 hours following a single 100 mg oral dose of isoniazid, enabling once-daily adherence verification in directly observed therapy programs [2]. Isonicotinylglycine contributes to this detection window through a distinct excretion time course that complements isonicotinic acid elimination, reducing the risk of false-negative results from isolated metabolite fluctuations [3].

Urinary Detection vs Isonicotinic Acid
Head-to-head
Equivalent detection efficiency; combined window up to 24 h post 100 mg dose
Analytical redundancy improves test robustness in adherence monitoring panels.
150 urine samples; commercial test strip method
Therapeutic drug monitoring Adherence testing Clinical diagnostics

Chromatographic Separation from Nicotinylglycine

Isonicotinylglycine (4-pyridyl isomer) and nicotinylglycine (3-pyridyl isomer) are positional isomers that require chromatographic resolution for accurate quantification. Both compounds share the same molecular formula (C8H8N2O3) and monoisotopic mass (180.0535 Da), but the difference in pyridine nitrogen position (para vs meta) alters their interaction with reversed-phase stationary phases [1]. In HPLC-UV methods developed for urinary metabolite profiling, isonicotinylglycine elutes at a retention time distinct from nicotinylglycine under isocratic mobile phase conditions (typically acetonitrile-phosphate buffer, pH 3.0-4.0) [2]. The isomers also exhibit different precursor ion intensities in negative ion mode ESI-MS, with isonicotinylglycine producing characteristic fragment ions at m/z 137 (loss of CO2) and m/z 78 (pyridine carboxylate) that differ from the nicotinylglycine fragmentation pattern [3]. These analytical distinctions are essential for preventing misidentification in untargeted metabolomics workflows where both isomers may be present in biological matrices [4].

Separation from Nicotinylglycine
Data to verify
Baseline resolution achievable; distinct MS/MS fragment ions m/z 137, 78 vs nicotinylglycine pattern
Authentic standard required for accurate isomer identification; in silico prediction unreliable.
Experimental verification needed for validated assays
Analytical chemistry Method validation Metabolomics

Isonicotinylglycine: Research & Procurement Applications


Isoniazid Therapeutic Drug Monitoring Method

Isonicotinylglycine is an essential analytical reference standard for developing and validating HPLC-UV, LC-MS/MS, or GC-MS methods that quantify the complete isoniazid metabolic profile. Its distinct physicochemical properties (log P = −0.7; solubility = 2,400 mg/L at pH 7.4) relative to isonicotinic acid (log P = 0.4; solubility = 5,326 mg/L) necessitate separate calibration curves and extraction optimization [1]. Method developers must procure authentic isonicotinylglycine reference material rather than attempting to substitute with nicotinylglycine (the 3-pyridyl positional isomer), as chromatographic retention times and MS/MS fragmentation patterns differ substantially between the two isomers [2]. The compound′s predicted LC-MS/MS spectrum at 10V collision energy (negative ion mode) is available in the HMDB spectral library for preliminary method setup, but experimental verification with authentic standard is required for validated quantitative assays [3].

Isoniazid Pharmacogenetics & Toxicity Risk

Isonicotinylglycine urinary excretion measurements enable researchers to dissect the glycine conjugation pathway independently of the polymorphic NAT2 acetylation pathway. Clinical studies demonstrate that the ability to conjugate isonicotinic acid with glycine varies between individuals and is unrelated to acetylator phenotype, with pathway saturation occurring at doses as low as 250 mg [1]. Researchers investigating isoniazid-induced hepatotoxicity or drug-drug interactions should quantify isonicotinylglycine alongside acetylisoniazid to determine whether alterations in metabolite disposition arise from acetylation pathway effects or glycine conjugation effects [2]. The compound′s stability in serum and urine has been characterized, with methods established to minimize decomposition during sample handling and storage [3].

TB Treatment Adherence Monitoring

Commercial urine test strips that detect isonicotinylglycine in combination with isonicotinic acid provide a validated, non-invasive method for confirming isoniazid ingestion in directly observed therapy programs and clinical trials [1]. The combined detection window extends reliably to 24 hours following a 100 mg oral dose, enabling once-daily monitoring without the expense and complexity of HPLC-based methods [2]. Procurement of isonicotinylglycine reference standard supports quality control of these test strip manufacturing batches and enables independent validation of detection limits across different production lots [3]. The compound′s equivalence to isonicotinic acid in detection efficiency has been confirmed in 150 clinical urine samples, establishing analytical non-inferiority for adherence monitoring applications [1].

Metabolomics Spectral Library & Metabolite ID

Isonicotinylglycine serves as a reference compound for building and validating LC-MS/MS spectral libraries used in untargeted metabolomics studies of drug metabolism, toxicology, and clinical biomarker discovery [1]. Its monoisotopic mass of 180.0535 Da and characteristic fragmentation pattern distinguish it from the positional isomer nicotinylglycine, which shares identical molecular formula but exhibits different MS/MS behavior due to meta (3-position) versus para (4-position) pyridine substitution [2]. In silico prediction tools such as CFM-ID provide preliminary fragmentation models, but experimental spectra from authentic reference standards are required for definitive metabolite identification and for training machine learning algorithms used in automated metabolite annotation workflows [3]. The compound is catalogued in the Human Metabolome Database (HMDB0041912) and Chemical Entities of Biological Interest (CHEBI:80617) with validated structural and spectral data [4].

Application
Selection Property
Validation Focus
INH bioanalytical method development
Physicochemical differentiation from isonicotinic acid
Extraction optimization and chromatographic resolution
INH pharmacogenetic research
Glycine conjugation pathway independence
Metabolite disposition interpretation in toxicity studies
Adherence monitoring studies
Combined detection with isonicotinic acid
Test strip quality control and detection limit validation
Metabolomics library building
Positional isomer differentiation from nicotinylglycine
Spectral library accuracy and isomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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